molecular formula C16H19N3O2 B13039491 Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate

Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate

Cat. No.: B13039491
M. Wt: 285.34 g/mol
InChI Key: CDBKLRFJPUMSNZ-UHFFFAOYSA-N
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Description

Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate is a heterocyclic compound featuring a pyrazole ring fused with a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate typically involves the cycloaddition of nitrilimines to chiral maleimides. The reaction is carried out in dry acetonitrile at room temperature, yielding the desired pyrazole derivatives . Another method involves the use of iodine as a catalyst for the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various pyrazole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-isopropyl-2,6-dihydropyrrolo[3,4-C]pyrazole-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyrrole rings. This unique structure contributes to its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

benzyl 4-propan-2-yl-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C16H19N3O2/c1-11(2)15-13-8-17-18-14(13)9-19(15)16(20)21-10-12-6-4-3-5-7-12/h3-8,11,15H,9-10H2,1-2H3,(H,17,18)

InChI Key

CDBKLRFJPUMSNZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C2=C(CN1C(=O)OCC3=CC=CC=C3)NN=C2

Origin of Product

United States

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